3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride is a chemical compound with the molecular formula C16-H19-N-O-S2 It is known for its unique structure, which includes a quinuclidine ring and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride typically involves the reaction of quinuclidine with a thienyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where the thienyl derivative is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with quinuclidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thienyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The quinuclidine ring and thienyl group allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Quinuclidinemethanol, alpha,alpha-di-2-thienyl-, hydrochloride
- 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-di-2-thienyl-, hydrochloride
- Carbinol, (3-quinuclidyl)di(2-thienyl)-, hydrochloride
Uniqueness
3-Quinuclidinemethanol, alpha-(2-thienyl)-, hydrochloride is unique due to its specific structure, which includes a single thienyl group attached to the quinuclidine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds that may have multiple thienyl groups or different substituents.
Eigenschaften
CAS-Nummer |
102338-73-8 |
---|---|
Molekularformel |
C12H18ClNOS |
Molekulargewicht |
259.80 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl(thiophen-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c14-12(11-2-1-7-15-11)10-8-13-5-3-9(10)4-6-13;/h1-2,7,9-10,12,14H,3-6,8H2;1H |
InChI-Schlüssel |
PNEBAPRDICCWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)C(C3=CC=CS3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.